molecular formula C18H17N3O4 B2563205 N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-phenyloxamide CAS No. 2415509-61-2

N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-phenyloxamide

Cat. No.: B2563205
CAS No.: 2415509-61-2
M. Wt: 339.351
InChI Key: CYBMYLREOPJQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom separated by a carbon atom in a five-membered ring. The presence of these heteroatoms imparts specific biological responses, making oxazole an important nucleus in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of oxazole derivatives can vary greatly depending on the substituents. The presence of different functional groups can significantly influence the compound’s properties and biological activity .


Chemical Reactions Analysis

The chemical reactions involving oxazole derivatives can be quite diverse, depending on the specific structure of the compound and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary greatly depending on their specific structure. For instance, the molecular formula of one such compound is C17H23N3O4S, with an average mass of 365.447 Da .

Mechanism of Action

The mechanism of action of oxazole derivatives can vary widely, depending on their specific structure and target. For example, some oxazole derivatives have shown anti-inflammatory activity in cellular assays .

Future Directions

Oxazole derivatives have shown a wide spectrum of biological activities, drawing the attention of researchers worldwide. Their potential for modulating multiple diseases has been demonstrated, and they continue to be an active area of research .

Properties

IUPAC Name

N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-11-16(12(2)25-21-11)15-9-8-14(24-15)10-19-17(22)18(23)20-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBMYLREOPJQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(O2)CNC(=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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